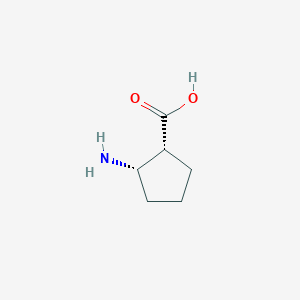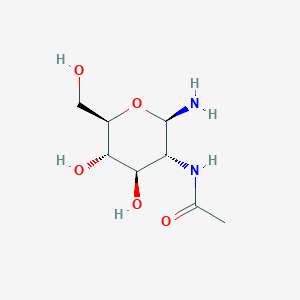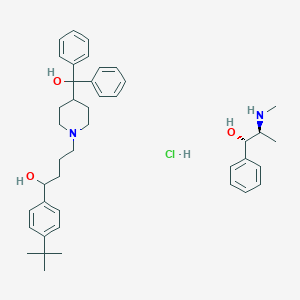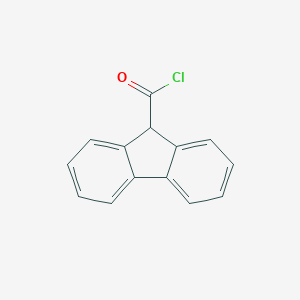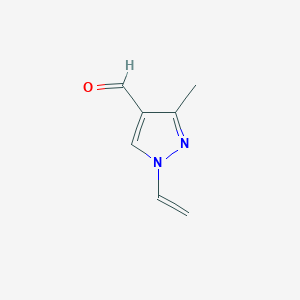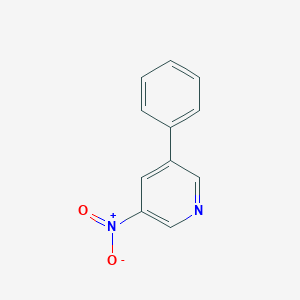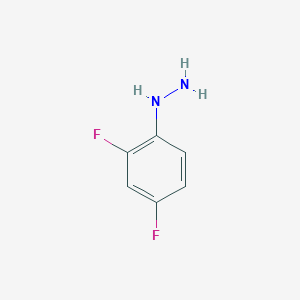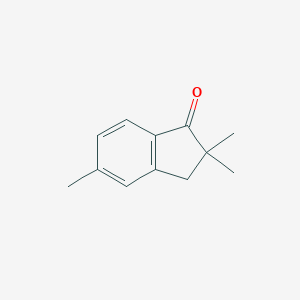
2,2,5-Trimethylindan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylindan-1-one is a chemical compound that belongs to the family of indanones. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2,2,5-Trimethylindan-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical And Physiological Effects
2,2,5-Trimethylindan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2,5-Trimethylindan-1-one in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2,2,5-Trimethylindan-1-one. One potential area of research is the development of new therapeutic agents based on its chemical structure. Another area of research is the investigation of its potential as a treatment for various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2,2,5-Trimethylindan-1-one can be achieved through various methods, including the Friedel-Crafts alkylation reaction and the Pd-catalyzed cyclization of 2-(2'-alkenylphenyl)-1,3-dithiolanes. The most common method involves the condensation of 2,3-dimethylphenylacetic acid with acetic anhydride in the presence of sulfuric acid.
Scientific Research Applications
2,2,5-Trimethylindan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
properties
CAS RN |
124688-08-0 |
|---|---|
Product Name |
2,2,5-Trimethylindan-1-one |
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2,5-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3 |
InChI Key |
LYDRNCBZNRJMPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2)(C)C |
synonyms |
2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



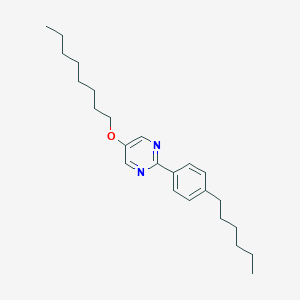
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
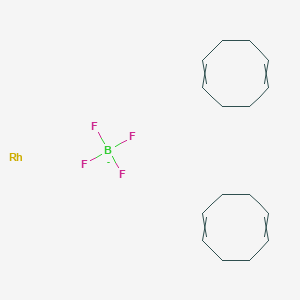

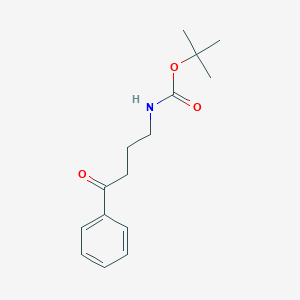
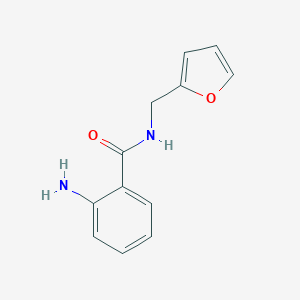
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
